molecular formula C16H23NO2 B14309559 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one CAS No. 117959-71-4

5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one

Cat. No.: B14309559
CAS No.: 117959-71-4
M. Wt: 261.36 g/mol
InChI Key: NIWCSUSNWBWLDV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a pentanone backbone, with a pyrrolidine ring at the terminal position. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of pyrrolidine with a suitable halogenated pentanone derivative, followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-pentanone carboxylic acid, while reduction could produce benzyloxy-pentanol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzyloxy)-1-(piperidin-1-YL)pentan-1-one
  • 5-(Benzyloxy)-1-(morpholin-1-YL)pentan-1-one
  • 5-(Benzyloxy)-1-(azepan-1-YL)pentan-1-one

Uniqueness

Compared to similar compounds, 5-(Benzyloxy)-1-(pyrrolidin-1-YL)pentan-1-one stands out due to its specific combination of the benzyloxy group and pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application in various fields.

Properties

CAS No.

117959-71-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

5-phenylmethoxy-1-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C16H23NO2/c18-16(17-11-5-6-12-17)10-4-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9H,4-7,10-14H2

InChI Key

NIWCSUSNWBWLDV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCCOCC2=CC=CC=C2

Origin of Product

United States

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